molecular formula C17H11Cl2NO2 B1420609 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-69-3

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420609
CAS No.: 1160263-69-3
M. Wt: 332.2 g/mol
InChI Key: COIMJJMKENHSJB-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C17H11Cl2NO2 and a molecular weight of 332.19 .


Synthesis Analysis

The synthesis of quinoline compounds has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H11Cl2NO2 . Unfortunately, the specific structural details or a visual representation of the molecule was not found in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. The molecular formula is C17H11Cl2NO2 and the molecular weight is 332.19 , but further properties such as melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

Chemical Synthesis and Transformations

Research has demonstrated the potential of various quinoline derivatives in chemical synthesis, showcasing their applicability in generating novel compounds with significant chemical and biological activities. In a study by Stringer et al. (1985), the treatment of certain 1,3-dihydro-2H-1-benzazepin-2-ones with phosphoryl chloride under reflux conditions led to novel ring transformations, producing compounds with potential applications in medicinal chemistry and organic synthesis (Stringer et al., 1985). This work highlights the versatility of quinoline derivatives in facilitating complex chemical transformations.

Antimicrobial and Antitumor Activities

Quinoline derivatives have been explored for their antimicrobial and antitumor properties. Patel et al. (2005) synthesized copolymers from 4-chloro-3-methyl phenyl methacrylate and 8-quinolinyl methacrylate, showing significant antimicrobial activity against various bacteria, fungi, and yeast. This suggests the potential of quinoline derivatives in developing new antimicrobial agents (Patel et al., 2005). Additionally, Lam et al. (2016) investigated the antiangiogenic activity of 2-Formyl-8-hydroxy-quinolinium chloride, demonstrating its potential in inhibiting the growth of human umbilical vein endothelial cells and its strong antiangiogenic activity in a hepatocarcinogenesis model, suggesting its applicability in antitumor therapy (Lam et al., 2016).

Corrosion Inhibition

The study by Singh et al. (2016) on quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium highlights another application of quinoline compounds. The derivatives exhibited significant inhibition efficiency, suggesting their potential in industrial applications to protect metals from corrosion (Singh et al., 2016).

Biochemical Analysis

Biochemical Properties

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling pathways. This can result in changes in gene expression profiles, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are significant. Over time, the stability and degradation of the compound can influence its effectiveness . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity. Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cellular processes such as proliferation and apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, toxic or adverse effects can be observed, including cellular damage and alterations in physiological functions. Threshold effects have also been noted, with specific dosages required to achieve certain biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing their activity and thereby affecting metabolic flux and metabolite levels. For instance, it can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the levels of certain metabolites. This can have downstream effects on cellular processes and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity . The compound can be transported across cellular membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. This can affect its activity, as the concentration of the compound in specific cellular compartments can determine its effectiveness in modulating biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is essential for its function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity, as the compound’s presence in specific cellular compartments can determine its interactions with biomolecules and its overall effectiveness in modulating cellular processes.

Properties

IUPAC Name

8-chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-22-15-8-3-2-5-11(15)14-9-12(17(19)21)10-6-4-7-13(18)16(10)20-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIMJJMKENHSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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